AChE-IN-11
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Overview
Description
AChE-IN-11 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has shown potential in the treatment of Alzheimer’s disease due to its neuroprotective and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
AChE-IN-11 can be synthesized through a series of chemical reactions involving piperazine and dihydrofuran derivatives. The synthesis typically involves radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
AChE-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
AChE-IN-11 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Mechanism of Action
AChE-IN-11 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic active site and the peripheral anionic site of the enzyme . This dual binding enhances its inhibitory potency and prolongs the action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: Also used in Alzheimer’s treatment, with a mechanism involving acetylcholinesterase inhibition.
Uniqueness
AChE-IN-11 stands out due to its multifunctional properties, including its ability to chelate metal ions and its antioxidant activity. These additional properties make it a promising candidate for further research and development in treating neurodegenerative diseases .
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[2-hydroxy-4-[(2S)-2-hydroxy-3-(4-propan-2-ylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C18H28N2O4/c1-13(2)20-8-6-19(7-9-20)11-15(22)12-24-16-4-5-17(14(3)21)18(23)10-16/h4-5,10,13,15,22-23H,6-9,11-12H2,1-3H3/t15-/m0/s1 |
InChI Key |
ZVKQLSQKXWYQFF-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)N1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)C(=O)C)O)O |
Canonical SMILES |
CC(C)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C(=O)C)O)O |
Origin of Product |
United States |
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